molecular formula C17H21F2N3O3 B14788859 (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol

(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol

Cat. No.: B14788859
M. Wt: 353.36 g/mol
InChI Key: JIOCAXCXNCXZBR-UAIPMZCESA-N
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Description

The compound “(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol” (CAS: 135133-23-2) is a structurally complex triazole derivative with a molecular formula of C₁₇H₂₁F₂N₃O₃ and a molecular weight of 353.36 g/mol . It features a 2,4-difluorophenyl group, a 1H-1,2,4-triazole ring, and a tetrahydro-2H-pyran-2-yloxyethyl side chain. The stereochemistry is defined by the (alphaR) and (1R) configurations, which are critical for its biological activity and interaction with enzymatic targets.

This compound is classified as a fine chemical with a purity of ≥98% (NLT) and is likely designed for pharmaceutical applications, particularly in antifungal therapy, given the structural similarity to known triazole antifungals like fluconazole . The tetrahydro-2H-pyran (THP) moiety may enhance metabolic stability and solubility compared to simpler alkyl or aromatic substituents .

Properties

Molecular Formula

C17H21F2N3O3

Molecular Weight

353.36 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12?,16?,17-/m1/s1

InChI Key

JIOCAXCXNCXZBR-UAIPMZCESA-N

Isomeric SMILES

CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps, including the formation of the triazole ring, the introduction of the difluorophenyl group, and the attachment of the tetrahydropyran ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The triazole ring and difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its antifungal activity. It has been shown to inhibit the growth of various fungal species, making it a valuable tool for understanding fungal biology and developing new antifungal therapies.

Medicine

Medically, (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is investigated for its potential use in treating fungal infections. Its efficacy and safety profile are evaluated through preclinical and clinical studies to determine its suitability as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the formulation of antifungal products. Its stability and effectiveness make it a key ingredient in various applications, including agriculture and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately causing fungal cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

The following table summarizes key structural and pharmacological differences between the target compound and related triazole derivatives:

Compound CAS Molecular Formula MW (g/mol) Key Substituents Pharmacological Notes
Target Compound 135133-23-2 C₁₇H₂₁F₂N₃O₃ 353.36 2,4-Difluorophenyl; THP-oxyethyl Likely antifungal; THP group may improve metabolic stability and CNS penetration .
Fluconazole (α-(2,4-difluorophenyl)-α-(1H-triazole-1-methyl)-1H-1,2,4-triazole-1-ethanol) 86386-73-4 C₁₃H₁₂F₂N₆O 306.27 2,4-Difluorophenyl; triazole-methyl Broad-spectrum antifungal; lower molecular weight may favor renal excretion .
(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride 1391468-05-5 C₁₂H₁₅ClF₂N₄O 304.72 2,4-Difluorophenyl; aminoethyl Aminoethyl group may increase solubility but reduce stability vs. THP .
(2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol 127000-91-3 C₁₂H₁₄F₂N₄O 268.26 2,4-Difluorophenyl; aminobutanol Lower molecular weight; predicted pKa 10.12 suggests basic character .
1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)- 79983-71-4 C₁₄H₁₇Cl₂N₃O 314.21 2,4-Dichlorophenyl; butyl Dichlorophenyl may enhance binding but reduce bioavailability vs. difluorophenyl .

Key Structural Differences and Implications

Substituent Effects on Bioavailability: The 2,4-difluorophenyl group in the target compound and fluconazole is associated with enhanced antifungal activity due to improved hydrophobic interactions with fungal cytochrome P450 enzymes . In contrast, the 2,4-dichlorophenyl analog (CAS 79983-71-4) may exhibit stronger target binding but poorer solubility .

Stereochemical Considerations :

  • The (alphaR) and (1R) configurations in the target compound are critical for its activity, as enantiomeric purity is often essential for triazole antifungals to avoid off-target effects .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step processes, including etherification of the THP group (similar to methods in ), whereas fluconazole derivatives are synthesized via simpler alkylation reactions .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability: The THP-oxyethyl group in the target compound may resist oxidative metabolism better than the aminoethyl group in CAS 1391468-05-5, which could be prone to deamination .
  • Solubility : Fluconazole’s lower molecular weight (306.27 vs. 353.36) contributes to its high aqueous solubility, whereas the target compound’s THP group may require formulation adjustments for optimal bioavailability .

Biological Activity

The compound (alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol is a member of the triazole family known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and may influence its bioactivity.

Anticancer Activity

Research indicates that compounds within the triazole class exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that certain triazole derivatives had IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial effects. The compound's structural analogs have been reported to possess antibacterial and antifungal activities. For example, a related triazole derivative showed effective inhibition against pathogenic bacteria comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented in various studies. Compounds similar to this compound have demonstrated the ability to reduce inflammatory markers in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For example, they can inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
  • Interference with DNA Synthesis : Some triazole derivatives disrupt DNA synthesis in cancer cells by inhibiting topoisomerases or interfering with nucleotide synthesis pathways.
  • Modulation of Signaling Pathways : Triazoles may also affect signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • A study involving a series of 1,2,4-triazole derivatives showed promising results against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with some compounds exhibiting higher cytotoxicity than conventional chemotherapeutic agents .
  • Another investigation into the anti-inflammatory properties revealed that specific triazole compounds significantly reduced edema in animal models when compared to untreated controls.

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